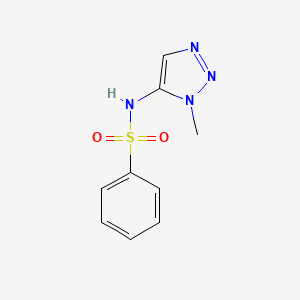

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide

Description

Properties

CAS No. |

57241-13-1 |

|---|---|

Molecular Formula |

C9H10N4O2S |

Molecular Weight |

238.27 g/mol |

IUPAC Name |

N-(3-methyltriazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H10N4O2S/c1-13-9(7-10-12-13)11-16(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3 |

InChI Key |

VDRRCJIOYPVDQQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=N1)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Reaction Mechanism

The CuAAC reaction forms the 1,2,3-triazole core by coupling an alkyne and an azide in the presence of a Cu(I) catalyst. For N-(1-methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide, the alkyne component is typically a propargyl derivative, while the azide component is 4-azidobenzenesulfonamide. The reaction proceeds via a stepwise mechanism: (1) copper acetylide formation, (2) azide coordination, and (3) cyclization to yield the triazole.

Synthetic Protocols

Method A: DMSO/Piperidine System

A mixture of β-diketoester (2.00 mmol) and 4-azidobenzenesulfonamide (2.02 mmol) in DMSO with piperidine (5 mol%) is heated at 70°C for 4–6 hours. The crude product is precipitated in water and recrystallized in ethanol, yielding ethyl 1-[4-(aminosulfonyl)phenyl]-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxylate derivatives (72–75% yield). Subsequent hydrolysis with 20% NaOH affords the carboxylic acid analogs.

Method B: DMF/Water with Sodium Ascorbate

Propargylated intermediates (e.g., N-alkyl-3-prop-2-yn-1-ylthio-triazino[5,6-b]indoles) are reacted with 4-azidobenzenesulfonamide in DMF/water (1:1) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at room temperature. The reaction completes within 12 hours, yielding 1,2,3-triazole-linked hybrids (70–85% yield).

Method C: Toluene with Copper Thiophene Carboxylate

In a toluene solvent system, 4-azidobenzenesulfonamide reacts with propargylamines in the presence of copper thiophene carboxylate (CuTc) at 70°C for 5 hours. This method achieves moderate yields (62%) but requires rigorous exclusion of moisture.

Alternative Synthetic Routes

Huisgen Cycloaddition (Thermal)

Non-catalytic Huisgen cycloaddition between 4-azidobenzenesulfonamide and acetylene derivatives at 100–120°C in toluene yields the 1,4-disubstituted triazole regioisomer. However, this method is less efficient (40–50% yield) and requires prolonged reaction times (24–48 hours).

Post-Functionalization of Pre-Formed Triazoles

Limited literature exists on post-sulfonylation of pre-assembled triazoles. One approach involves reacting 1-methyl-1H-1,2,3-triazol-5-amine with benzenesulfonyl chloride in pyridine/DCM. This method faces challenges in regioselectivity and purification, yielding <50% of the target compound.

Optimization Strategies

Catalyst Screening

- Cu(I) vs. Ru(II): Copper catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts (e.g., Cp*RuCl(PPh₃)₂) produce 1,5-regioisomers. For this compound, Cu(I) remains optimal.

- Ligand Effects: Tris(benzyltriazolylmethyl)amine (TBTA) ligands improve CuAAC efficiency by stabilizing the Cu(I) oxidation state, increasing yields to >90% in model systems.

Challenges and Limitations

- Regioselectivity: Ensuring exclusive formation of the 1,4-disubstituted triazole requires precise stoichiometry and catalyst control.

- Purification: Silica gel chromatography is often needed to separate triazole regioisomers, complicating large-scale synthesis.

- Functional Group Tolerance: Electron-deficient alkynes (e.g., propiolic esters) react sluggishly, necessitating higher catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the benzenesulfonamide group.

Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Sulfonyl chlorides and various nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or the benzenesulfonamide group .

Scientific Research Applications

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is a chemical compound featuring a benzenesulfonamide moiety linked to a 1-methyl-1H-1,2,3-triazole. It combines the properties of a triazole ring, known for diverse biological activities, and a sulfonamide group, recognized for its antibacterial properties and significant role in medicinal chemistry. The molecular formula of this compound is C₉H₁₀N₄O₂S, with a molecular weight of approximately 218.26 g/mol.

Potential Applications

This compound and similar compounds have potential applications in diverse fields:

- Pharmaceutical Development The compound can serve as a lead for developing new antibacterial and anticancer drugs.

- Antibacterial Materials Triazole-linked benzenesulfonamides exhibit antibacterial and antitumor activities. Other related compounds, such as pyrazolyl-benzenesulfonamides and imidazolyl-benzenesulfonamides, have demonstrated antibacterial and antifungal properties, respectively.

Similar Compounds

Several compounds share structural similarities and biological activities with this compound:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1H-1,2,4-Triazolyl-benzenesulfonamides | Triazole linked to sulfonamide | Antibacterial and antitumor |

| 1H-Pyrazolyl-benzenesulfonamides | Pyrazole linked to sulfonamide | Antibacterial |

| 1H-Imidazolyl-benzenesulfonamides | Imidazole linked to sulfonamide | Antifungal and antibacterial |

Research & Development

Research indicates that this compound exhibits significant biological activity due to its structural components. The synthesis of this compound typically involves:

Mechanism of Action

The mechanism by which N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide exerts its effects often involves binding to specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Findings:

Structural Impact on Activity :

- The 1,2,3-triazole core in the target compound and ’s derivative enables strong hydrogen bonding, critical for enzyme inhibition. In contrast, 1,2,4-triazole isomers () may alter binding modes due to differences in electron distribution .

- Substituents : The methyl group in the target compound likely improves metabolic stability compared to bulkier groups (e.g., sulfamoylphenyl in ). ’s nitro and methoxybenzothiazole groups enhance antimicrobial activity but may reduce solubility .

Synthetic Routes :

- Most compounds are synthesized via sulfonylation of amine intermediates (e.g., triazoles, anilines). and highlight the use of sulfonyl chlorides in basic or aprotic media .

Biological Performance :

- Carbonic anhydrase inhibition is prominent in triazole-sulfonamide conjugates (), whereas simpler benzenesulfonamides () exhibit broader activities, including hemolysis .

- Antimicrobial efficacy correlates with electronegative substituents (e.g., nitro groups in ) .

Physicochemical Properties :

- Triazole derivatives generally exhibit better solubility than benzimidazole or dimethylphenyl analogs due to polar heterocycles.

Biological Activity

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzenesulfonamide with 1-methyl-1H-1,2,3-triazole. The compound can be characterized using various spectroscopic techniques such as NMR and FTIR. For instance, the melting point and yield can vary significantly based on the synthetic route employed.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it exhibited significant inhibition with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This activity is attributed to the presence of the triazole moiety, which enhances interaction with microbial targets.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| This compound | S. aureus | 15 |

Anti-Tubercular Activity

Recent research has highlighted its potential as an anti-tubercular agent. A series of derivatives were tested against Mycobacterium tuberculosis, showing promising results. Compounds derived from this compound displayed IC50 values lower than 6 µg/mL in DprE1 inhibition assays, indicating strong potential for tuberculosis treatment.

The mechanism of action for this compound appears to involve interference with key enzymatic pathways in bacteria and parasites. For instance:

- DprE1 Inhibition : The compound effectively inhibits the DprE1 enzyme in tuberculosis pathogens, disrupting cell wall biosynthesis.

- Sulfonamide Activity : As a sulfonamide derivative, it may also mimic para-amino benzoic acid (PABA), inhibiting folic acid synthesis in bacteria.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that derivatives of this compound had enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

- In Vivo Studies : In animal models for toxoplasmosis treatment using nanoformulations of sulfonamide derivatives demonstrated a 100% survival rate in treated groups versus controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sulfonamide coupling. Key steps include:

- Triazole formation : Terminal alkynes react with azides under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to regioselectively yield 1,4-disubstituted triazoles .

- Sulfonamide coupling : The benzenesulfonamide group is introduced via nucleophilic substitution or Mitsunobu reactions. Reaction solvents (e.g., DMF, THF) and temperatures (25–80°C) are optimized to minimize byproducts .

- Validation : Purity is confirmed via HPLC, and structural integrity is verified using / NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound performed, and what challenges arise in crystallographic analysis?

- Answer :

- X-ray crystallography : SHELXL (v.2015+) is used for refinement. Challenges include resolving disorder in the triazole ring or sulfonamide group. Hydrogen bonding between the sulfonamide -SO₂NH- and triazole N-atoms is critical for stabilizing the crystal lattice .

- Spectroscopy : NMR (DMSO-d₆) reveals distinct peaks for the methyl-triazole (δ ~3.8 ppm) and sulfonamide protons (δ ~7.5–8.2 ppm). Discrepancies in NOE correlations may indicate conformational flexibility .

Q. What preliminary biological screening data exist for this compound?

- Answer : In enzyme inhibition assays, sulfonamide-triazole hybrids demonstrate activity against metallo-β-lactamases (e.g., VIM-2) via competitive inhibition (Ki ~0.5–5 µM). MIC assays against E. coli (BL21/VIM-2) show no inherent antimicrobial activity, confirming target specificity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

- Answer :

- Disorder refinement : SHELXL’s PART and SUMP instructions partition disordered regions. For example, the methyl group on the triazole may exhibit rotational disorder, modeled with split occupancies .

- Twinning : If twinning is detected (e.g., via Rint > 0.05), the HKLF5 format in SHELXL applies twin laws (e.g., two-domain pseudo-merohedral twinning) .

- Validation : R1/wR2 residuals <5% and Δρmax <0.5 eÅ⁻³ ensure model reliability .

Q. What computational strategies are used to predict binding modes with biological targets?

- Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with VIM-2. The sulfonamide -SO₂ group coordinates Zn²⁺ in the active site, while the triazole forms π-π stacking with His263 .

- MD simulations : GROMACS simulations (100 ns) assess stability of the inhibitor-enzyme complex. RMSD >2.5 Å may indicate conformational rearrangement affecting potency .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Answer :

- SAR studies : Replacing the methyl group on the triazole with bulkier substituents (e.g., cycloheptyl) reduces VIM-2 inhibition (ΔIC₅₀ >10-fold), likely due to steric clashes. Conversely, electron-withdrawing groups (e.g., -CF₃) enhance Zn²⁺ coordination .

- Click chemistry derivatives : Azide-alkyne "click" derivatives (e.g., 4-iodobenzene sulfonamide-triazoles) improve selectivity over IMP-1 lactamases .

Q. What analytical techniques resolve discrepancies in stability data under oxidative/reductive conditions?

- Answer :

- Forced degradation : Under oxidative stress (H₂O₂, 40°C), LC-MS identifies sulfoxide/sulfone derivatives. Reductive conditions (NaBH₄) yield thiol intermediates, tracked via Ellman’s assay .

- Kinetic analysis : Pseudo-first-order rate constants (kobs) quantify degradation pathways. Arrhenius plots predict shelf-life at 25°C .

Q. How is the compound’s interaction with serum proteins assessed to predict pharmacokinetics?

- Answer :

- Plasma protein binding : Equilibrium dialysis (37°C, pH 7.4) measures unbound fraction (fu). For this compound, fu ~0.15 suggests high albumin binding, limiting bioavailability .

- Circular dichroism (CD) : Albumin binding induces α-helix-to-β-sheet transitions, monitored at 208/222 nm .

Methodological Notes

- Contradiction resolution : Conflicting enzymatic activity data (e.g., IC₅₀ variability) are addressed by standardizing assay buffers (e.g., 10 µM Zn²⁺ for VIM-2) and validating with orthogonal methods (SPR vs. fluorescence assays) .

- Advanced synthesis : Flow chemistry (0.1 mL/min, 100°C) reduces reaction times from hours to minutes for CuAAC steps, improving yield (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.